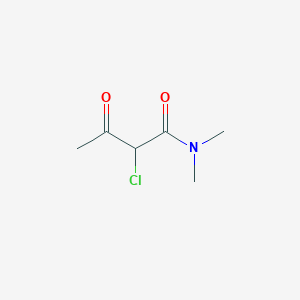

2-Chloro-N,N-dimethyl-3-oxobutanamide

Descripción

Propiedades

IUPAC Name |

2-chloro-N,N-dimethyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c1-4(9)5(7)6(10)8(2)3/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJACRCAPQIYMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044489, DTXSID30275906 | |

| Record name | 2-Chloro-N,N-dimethyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N,N-dimethylacetoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanamide, 2-chloro-N,N-dimethyl-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5810-11-7, 5810-07-1 | |

| Record name | 2-Chloro-N,N-dimethyl-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5810-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N,N-dimethyl-3-oxobutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005810117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 2-chloro-N,N-dimethyl-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-N,N-dimethyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N,N-dimethylacetoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N,N-dimethyl-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-N,N-DIMETHYL-3-OXOBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR213D4U0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Chloro N,n Dimethyl 3 Oxobutanamide

Historical Overview of Synthetic Approaches

The synthesis of 2-Chloro-N,N-dimethyl-3-oxobutanamide has historically been achieved through the direct chlorination of N,N-dimethyl-3-oxobutanamide. This approach, while direct, has been fraught with challenges, primarily the formation of the over-chlorinated byproduct, N,N-dimethyl-2,2-dichloroacetoacetamide. Early methods often struggled with controlling the reaction's selectivity, leading to product mixtures that were difficult to purify.

A significant issue in these historical syntheses was the low selectivity for the desired mono-chlorinated product. In many cases, the selectivity did not exceed 85%, resulting in a product contaminated with at least 15%, and often around 20%, of the dichloro-acetoacetamide byproduct. This impurity was highly undesirable, especially in subsequent reactions where it could lead to the formation of unwanted side products. The difficulty in preventing the formation of this dichloro-amide necessitated additional, often complex, purification steps to isolate the this compound in a sufficiently pure form.

Contemporary Synthetic Routes

Modern synthetic strategies continue to revolve around the chlorination of N,N-dimethyl-3-oxobutanamide but employ a more sophisticated understanding of reaction mechanisms and a wider array of chlorinating agents to enhance selectivity and yield.

Chlorination Reactions of Acetoacetamides

The core of contemporary synthesis remains the electrophilic substitution at the α-carbon of the acetoacetamide (B46550) precursor. The choice of chlorinating agent and reaction conditions is critical to maximizing the yield of the mono-chlorinated product while minimizing the formation of the di-chlorinated byproduct.

Stoichiometric chlorination using elemental chlorine (Cl₂) in an aqueous medium represents a foundational method. In this process, chlorine gas is bubbled through a solution of the N,N-dimethyl-3-oxobutanamide precursor. The reaction's outcome is highly dependent on careful control of the stoichiometry of the reactants. The primary challenge remains the prevention of over-chlorination.

| Feature | Description |

| Chlorinating Agent | Chlorine (Cl₂) |

| Medium | Aqueous |

| Key Challenge | Formation of N,N-dimethyl-2,2-dichloroacetoacetamide |

| Control Parameter | Strict stoichiometric control of chlorine |

A more refined approach involves the in situ generation of hypochlorous acid (HOCl) as the active chlorinating species. google.com This is typically achieved by reacting a hypochlorite (B82951) salt, such as sodium hypochlorite (NaOCl), with an acid in the reaction mixture. mdpi.com Hypochlorous acid is a milder chlorinating agent than elemental chlorine, which can lead to improved selectivity for the desired mono-chlorinated product. google.comacs.org The reaction is sensitive to pH, as the equilibrium between hypochlorite, hypochlorous acid, and chlorine is pH-dependent. nih.gov

| Feature | Description |

| Chlorinating Species | Hypochlorous Acid (HOCl) |

| Generation | In situ from a hypochlorite salt and acid |

| Advantage | Milder reaction, potentially higher selectivity |

| Key Condition | pH control |

To further enhance selectivity and provide milder reaction conditions, a variety of alternative chlorinating agents have been explored. These include N-chlorourea, sulfuryl chloride, and tert-butyl hypochlorite. google.com

N-chlorourea is formed from the reaction of urea (B33335) with a chlorinating agent like chlorine. researchgate.netnih.gov It can then act as a chlorine donor in subsequent reactions. While its primary application is not always as a direct chlorinating agent for acetoacetamides, it is recognized as a potential reagent in this context. google.com

Sulfuryl chloride (SO₂Cl₂) is another effective chlorinating agent for this transformation and has been cited as a preferred reagent in some patented procedures. google.com It is known for its ability to chlorinate active methylene (B1212753) compounds under relatively controlled conditions. The reaction is conveniently carried out at temperatures below 30°C, and preferably below 10°C, to control exothermicity and improve selectivity. google.com

Tert-butyl hypochlorite (t-BuOCl) is a versatile and commercially available reagent that has been successfully used for the chlorination of various organic compounds, including amides. google.commdpi.comresearchgate.net It offers the advantage of being a liquid that is soluble in many organic solvents, allowing for homogeneous reaction conditions. orgsyn.orgorganic-chemistry.org The reaction with amides can be performed under neutral or mildly acidic conditions, often providing good yields of the N-chloroamide or, in the case of active methylene compounds, the C-chlorinated product. researchgate.net

A comparative overview of these alternative chlorinating agents is presented below:

| Chlorinating Agent | Typical Reaction Conditions | Advantages |

| N-chlorourea | Varies depending on the substrate and reaction setup. | Can be generated in situ. |

| Sulfuryl Chloride | Typically in an inert solvent at low temperatures (<10°C to 30°C). google.com | Often provides good yields and is a preferred agent in some industrial processes. google.com |

| tert-Butyl Hypochlorite | Often in an organic solvent at or below room temperature. | Good solubility in organic solvents, milder reaction conditions. researchgate.net |

Precursor Compounds in Synthesis (e.g., N,N-Dimethyl-3-oxobutanamide)

The primary precursor for the synthesis of this compound is N,N-Dimethyl-3-oxobutanamide , also known as N,N-dimethylacetoacetamide. nih.govnih.gov The quality and purity of this starting material are crucial for a successful and high-yielding chlorination reaction.

There are several established methods for the synthesis of N,N-Dimethyl-3-oxobutanamide:

From Diketene (B1670635) and Dimethylamine (B145610): This is a common industrial method where diketene is reacted with dimethylamine. The reaction is typically fast and exothermic, requiring careful temperature control.

From an Acetoacetic Ester and Dimethylamine: Another route involves the aminolysis of an acetoacetic ester, such as ethyl acetoacetate (B1235776) or methyl acetoacetate, with dimethylamine. This reaction displaces the alkoxy group of the ester to form the corresponding amide.

From Acetic Acid and Dimethylamine: N,N-dimethylacetamide can be prepared by the reaction of acetic acid and dimethylamine at high temperatures and pressures. google.com This can then potentially be used to produce the target precursor.

The selection of the synthetic route for the precursor often depends on the scale of the production, the availability of starting materials, and economic considerations.

Optimization of Reaction Conditions

Temperature is a critical parameter in the synthesis of this compound as it directly affects the reaction rate and the formation of byproducts. The chlorination of N,N-dimethylacetoacetamide is an exothermic reaction, and without proper temperature management, the risk of side reactions, such as the formation of dichloro- or other polychlorinated products, increases significantly. googleapis.com

In related chloroacetamide syntheses, maintaining a specific temperature range is paramount for achieving high selectivity. For instance, in the preparation of N,N-dimethyl chloroacetamide from dimethylamine and chloroacetyl chloride, the reaction temperature is carefully controlled between -8°C and 5°C. This control helps to minimize the formation of impurities and maximize the yield of the desired product. google.com Similarly, a patent describing the halogenation of related acetoacetamides suggests that the reaction should be conducted at a temperature not exceeding 60°C, and preferably below 40°C, while temperatures below 0°C are generally not favored to ensure a reasonable reaction rate. googleapis.com

For the synthesis of a structurally analogous compound, 2-chloro-N,N-dimethylnicotinamide, the reaction temperature is maintained between 80-98°C. google.com While this is a different molecular scaffold, it highlights the compound-specific nature of temperature optimization. In the case of this compound, empirical studies are necessary to determine the optimal temperature that balances reaction speed with selectivity. Lower temperatures are generally expected to favor the formation of the desired monochlorinated product by reducing the energy available for further chlorination.

The following table, derived from data on the synthesis of a related chloroacetamide, illustrates the impact of temperature on reaction outcomes.

Table 1: Influence of Reaction Temperature on a Related Chloroacetamide Synthesis

| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|

| -2 to 5 | 1-3 | 85.4 | 99.6 |

| -15 to 5 | 1-3 | 92.07 | 99.6 |

| 80 | 5 | 90.3 | Not specified |

| 90 | 4 | 98.5 | Not specified |

Note: Data is for the synthesis of N,N-dimethyl chloroacetamide and 2-chloro-N,N-dimethylnicotinamide and is presented to illustrate the principle of temperature optimization. google.comgoogle.com

The choice of solvent is another cornerstone of reaction optimization, as it can influence reactant solubility, reaction rate, and even the product distribution. The investigation of various solvent systems, including aqueous, organic, and mixed media, is essential for developing a robust synthetic protocol for this compound.

Organic solvents such as dichloromethane (B109758) are commonly employed in the synthesis of related chloroacetamides. google.com Dichloromethane is advantageous due to its inertness under the reaction conditions and its ability to dissolve the reactants, facilitating a homogeneous reaction mixture. Its relatively low boiling point also simplifies the post-reaction workup and isolation of the product. google.com Other chlorinated hydrocarbons like di- and tetrachloromethane have also been proposed as suitable solvents. googleapis.com

Aqueous media can also be utilized, particularly when considering green chemistry principles. A patent for the preparation of 2-chloro-N,N-dimethylnicotinamide describes a method using water as the solvent. google.com This approach is environmentally friendly and can simplify the process, although it may require careful pH control to ensure the stability of the reactants and products. google.com

Mixed media, such as an aqueous solution of dimethylamine in the presence of an organic solvent like dichloromethane, have been shown to be effective in the synthesis of N,N-dimethyl chloroacetamide. google.com This two-phase system can help to control the reaction rate and facilitate the separation of the product. The use of an alkali metal salt in the aqueous phase can further aid in managing the reaction conditions. google.com

The selection of the optimal solvent system will depend on a variety of factors including cost, safety, environmental impact, and the specific requirements of the synthetic process.

Table 2: Solvent Systems Used in Related Chloroacetamide Syntheses

| Solvent System | Reactants | Key Conditions |

|---|---|---|

| Dichloromethane | Dimethylamine gas, Chloroacetyl chloride | -15°C to 5°C, presence of aqueous alkali metal salt |

| Water | 2-chloro-3-nitropyridine, Dimethylamine solution | pH 8-10, 80-98°C |

| Dichloromethane/Water | 50% Dimethylamine aqueous solution, Chloroacetyl chloride | -2 to 5°C, presence of sodium acetate |

Note: This table presents solvent systems for the synthesis of related chloroacetamide compounds to illustrate the range of investigated media. google.comgoogle.com

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities present.

Following the completion of the reaction, the initial workup often involves filtration to remove any solid byproducts or unreacted starting materials. The resulting solution is then typically subjected to an extraction process. For instance, if the reaction is performed in a mixed aqueous-organic system, the organic layer containing the product is separated. The aqueous layer may be further extracted with a suitable organic solvent, such as dichloromethane, to maximize the recovery of the product. google.com The combined organic phases are then dried using a drying agent like anhydrous magnesium sulfate (B86663) to remove any residual water. google.com

Distillation under reduced pressure is a common method for purifying the crude product. googleapis.comgoogle.com This technique is particularly useful for separating the desired compound from non-volatile impurities and any remaining high-boiling solvents. To avoid thermal decomposition of the product, it is preferable to use reduced pressure distillation. googleapis.com

For achieving very high purity, chromatographic techniques can be employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of this compound. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile (B52724), water, and an acid such as phosphoric or formic acid can effectively separate the target compound from its impurities. sielc.com This method is scalable and can be adapted for preparative separation to isolate highly pure material. sielc.com

The following table summarizes the common isolation and purification techniques.

Table 3: Summary of Isolation and Purification Techniques

| Technique | Purpose | Key Considerations |

|---|---|---|

| Filtration | Removal of solid impurities and byproducts. | Choice of filter media. |

| Extraction | Separation of the product from the reaction mixture. | Selection of appropriate immiscible solvents. |

| Drying | Removal of residual water from the organic phase. | Use of an inert drying agent. |

| Distillation | Purification of the crude product. | Preferably performed under reduced pressure to prevent thermal decomposition. googleapis.comgoogle.com |

| Chromatography (HPLC) | High-purity separation and analysis. | Optimization of mobile phase and column for effective separation. sielc.com |

Chemical Reactivity and Transformation Pathways of 2 Chloro N,n Dimethyl 3 Oxobutanamide

Electrophilic and Nucleophilic Reactions at Key Functional Groups

2-Chloro-N,N-dimethyl-3-oxobutanamide (DMAA) is a versatile chemical intermediate due to its multiple reactive sites. The presence of a chlorine atom, a ketone, and an amide group allows for a variety of electrophilic and nucleophilic reactions. The chlorine atom at the alpha position to the ketone makes the carbon atom electrophilic and susceptible to nucleophilic substitution. The ketone and amide carbonyl groups can also act as electrophiles. Additionally, the protons on the methyl group adjacent to the ketone are acidic and can be removed by a base, allowing the molecule to act as a nucleophile.

The reactivity of DMAA is central to its application in the synthesis of various organic compounds. For instance, it is a key starting material in the production of certain organophosphorus insecticides. google.com The synthesis involves the reaction of a trialkylphosphite with DMAA, where the phosphorus atom acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom. google.com

Derivatization Strategies and Analogue Synthesis

The structural features of this compound lend themselves to a wide array of derivatization strategies, enabling the synthesis of a diverse range of analogues.

Formation of Complex Ester and Amide Derivatives (e.g., Phosphoric Acid Diethyl Ester Analogues, Oxathiole-4-carboxylic Acid Dimethylamide Analogues)

A significant application of this compound is in the synthesis of organophosphorus compounds, including phosphoric acid diethyl ester analogues. google.com These reactions typically involve the reaction of the chloro-substituted carbon with a phosphorus-based nucleophile.

Furthermore, the reactivity of the dicarbonyl functionality allows for the formation of various heterocyclic systems. While direct synthesis of oxathiole-4-carboxylic acid dimethylamide analogues from this compound is not explicitly detailed in the provided search results, the general reactivity patterns suggest its potential as a precursor for such structures through reactions with appropriate sulfur and oxygen-containing reagents.

Synthesis of Halogenated Analogues (e.g., Dichlorinated Derivatives)

The synthesis of dichlorinated derivatives of N-phenyl-3-oxobutanamide has been achieved through a novel method involving the cleavage of a carbon-carbon bond using (diacetoxyiodo)benzene (B116549) (DIB) and a Lewis acid as the halogen source. beilstein-journals.org This protocol allows for the direct preparation of 2,2-dihalo-N-phenylacetamides. beilstein-journals.org The reaction proceeds by the initial formation of a 2,2-dichloro-3-oxo-N-phenylbutanamide intermediate, which then undergoes a retro-Claisen condensation to yield the final dichlorinated product. beilstein-journals.org While this specific example uses an N-phenyl derivative, the underlying principle suggests the potential for similar halogenation strategies to be applied to this compound to produce dichlorinated analogues.

Applications in Heterocyclic Synthesis

The unique chemical structure of this compound makes it a valuable building block in the synthesis of various heterocyclic compounds. Its electrophilic and nucleophilic sites provide multiple avenues for ring-forming reactions.

Utility in Thiazole (B1198619) Ring Formation (e.g., Antiinflammatory 2-(3-pyridyl)thiazoles)

Thiazole derivatives are known for their wide range of pharmacological activities, including anti-inflammatory properties. jocpr.comnih.govcapes.gov.br The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring, which involves the reaction of an α-haloketone with a thioamide. This compound, being an α-chloro-β-ketoamide, is a suitable precursor for this reaction.

While the direct synthesis of anti-inflammatory 2-(3-pyridyl)thiazoles using this compound is not explicitly detailed in the provided search results, the synthesis of various substituted thiazoles from similar α-halocarbonyl compounds is well-documented. jocpr.comwho.int For example, novel trisubstituted thiazole compounds have been synthesized and shown to possess promising anti-inflammatory and antibacterial activities. who.int The general synthetic strategy involves the reaction of an α-haloketone with a thioamide, which is consistent with the Hantzsch thiazole synthesis. who.int

Potential for Pyridine (B92270), Thiophene (B33073), Diazepine (B8756704), and Thiazole Derivatization through Oxobutanamide Scaffold Modifications

The oxobutanamide scaffold present in this compound is a versatile platform for the synthesis of a variety of heterocyclic derivatives.

Pyridine Derivatives: The N-2-pyridyl-3-oxobutanamide analogue has been utilized in the synthesis of new dihydropyridine (B1217469) and fused pyridine derivatives. raco.catresearchgate.net These syntheses often involve condensation reactions with various reagents, such as arylidenemalononitrile, leading to the formation of the pyridine ring. raco.cat

Thiophene Derivatives: Thiophene-2-carboxamide derivatives have been synthesized by reacting N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds. nih.gov This suggests that this compound could similarly be used to synthesize thiophene derivatives through reactions with appropriate sulfur-containing reagents. Thieno[2,3-b]pyridine derivatives, which have shown diverse pharmacological activities, have also been synthesized using chloroacetyl derivatives as precursors. nih.gov

Diazepine and Thiazole Derivatives: The inherent reactivity of the α-chloro-β-ketoamide structure makes it a plausible starting material for the synthesis of diazepine and further thiazole derivatives. While specific examples for diazepine synthesis from this precursor were not found, the general principles of heterocyclic synthesis suggest this possibility through reactions with appropriate diamines. The utility in thiazole synthesis has been previously discussed.

Mechanistic Studies of Reaction Pathways and Reaction Kinetics

The chemical behavior of this compound is characterized by the presence of multiple reactive sites, primarily the electrophilic carbon attached to the chlorine atom and the carbonyl carbon. These sites dictate the compound's susceptibility to nucleophilic attack and subsequent transformation. Mechanistic studies, particularly on the broader class of α-haloketones to which this compound belongs, have elucidated key reaction pathways.

One of the most significant transformation pathways for α-haloketones, including this compound, is the Perkow reaction . This reaction occurs when an α-haloketone is treated with a trialkyl phosphite (B83602), yielding a dialkyl vinyl phosphate (B84403) and an alkyl halide. nih.govwikipedia.org The Perkow reaction is often in competition with the Michaelis-Arbuzov reaction, which results in a β-keto phosphonate. nih.govwikipedia.org For α-chloroketones, the Perkow reaction is a dominant pathway. lehigh.edu

Computational studies on model compounds such as chloroacetone (B47974) have provided a detailed understanding of the Perkow reaction mechanism. nih.govresearchgate.net The reaction is initiated by the nucleophilic addition of the phosphite to the carbonyl carbon of the α-haloketone. nih.govwikipedia.org This step is typically the rate-determining step in solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH2Cl2). nih.gov The initial addition forms a zwitterionic intermediate, which then rearranges. nih.govwikipedia.org

The regioselectivity of the reaction between a trialkyl phosphite and an α-chloroketone, determining whether the outcome is the Perkow product (O-phosphorylation) or the Michaelis-Arbuzov product (C-phosphorylation), is influenced by the electronic properties of the substituents on the ketone. rsc.org For instance, the presence of electron-withdrawing groups on the α-haloketone can significantly increase the rate of the Perkow reaction. rsc.org

The following tables summarize key research findings related to the mechanistic aspects of relevant reactions for α-haloketones.

| Reaction Pathway | Description of Mechanistic Steps | Key Intermediates | Influencing Factors |

| Perkow Reaction | 1. Nucleophilic attack of phosphite on the carbonyl carbon. 2. Formation of a zwitterionic intermediate. 3. Rearrangement to an oxaphosphirane intermediate. 4. Cleavage of the P-C bond and elimination of the halide. 5. Dealkylation to form the enol phosphate. nih.govwikipedia.org | Zwitterion, Oxaphosphirane nih.govresearchgate.net | Solvent polarity, Electronic effects of substituents nih.govrsc.org |

| Michaelis-Arbuzov Reaction | 1. Nucleophilic displacement of the halide by the phosphite. 2. Dealkylation to form a β-keto phosphonate. nih.govwikipedia.org | Phosphonium salt rsc.org | Substrate structure, Reaction conditions rsc.org |

| Factor | Effect on Perkow Reaction Rate | Rationale | Source |

| Electron-withdrawing substituents on the ketone | Increased reaction rate | Enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the phosphite. | rsc.org |

| Solvent Polarity | Kinetically favored in polar solvents | Polar solvents can stabilize the charged intermediates formed during the reaction. | nih.gov |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for determining the molecular weight of a compound and can also be used to elucidate its structure by analyzing fragmentation patterns.

Fragmentation Pattern Analysis (e.g., LC-ESI-QFT, MS2)

The fragmentation of this compound has been studied using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QFT) mass spectrometry with MS2 analysis. In a representative study, the analysis was performed in positive ion mode with collision-induced dissociation (HCD) at a collision energy of 30 eV. uni.lu

Under these conditions, the protonated molecule [M+H]⁺ undergoes fragmentation, yielding a series of characteristic product ions. The analysis of these fragments provides valuable insights into the compound's structure. While a detailed fragmentation spectrum was not publicly available in the searched literature, the general principles of fragmentation for amides and ketones can be applied. Alpha-cleavage and McLafferty rearrangements are common fragmentation pathways for carbonyl compounds. For this compound, potential fragmentation could involve the loss of the dimethylamino group, the acetyl group, or the chlorine atom, leading to the formation of specific fragment ions that can be diagnostic for its structure.

Table 1: Mass Spectrometry Experimental Parameters

| Parameter | Value |

| Instrument | Q Exactive Orbitrap (Thermo Scientific) |

| Instrument Type | LC-ESI-QFT |

| MS Type | MS2 |

| Ion Mode | Positive |

| Ionization | ESI |

| Fragmentation Mode | HCD |

| Collision Energy | 30 |

| Resolution | 17500 |

Data sourced from MassBank record MSBNK-LCSB-LU096602. uni.lu

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, the exact mass of the neutral molecule (C₆H₁₀ClNO₂) is 163.0400. uni.lu The use of a high-resolution instrument, such as a Q Exactive Orbitrap, allows for the measurement of the mass of the protonated molecule [M+H]⁺ with a high degree of accuracy, which helps to confirm the elemental formula and distinguish it from other compounds with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

It is important to note that specific experimental ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this writing. The following descriptions are based on predicted values and general principles of NMR spectroscopy.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The N,N-dimethyl group would likely appear as two singlets due to restricted rotation around the amide C-N bond, or as a single singlet at higher temperatures. The methyl protons of the acetyl group would also produce a singlet. The single proton at the chiral center (C2) would appear as a singlet, and its chemical shift would be influenced by the adjacent chlorine atom and carbonyl groups.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each of the six carbon atoms in the molecule. Distinct signals would be expected for the two carbonyl carbons, the two carbons of the N,N-dimethyl group, the methyl carbon of the acetyl group, and the chlorinated methine carbon. The chemical shifts of these carbons would be characteristic of their local electronic environment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Specific experimental IR data for this compound was not found in the searched literature. The expected characteristic absorption bands are based on the functional groups present in the molecule.

Table 2: Predicted Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | 1680 - 1630 |

| C=O (Ketone) | 1725 - 1705 |

| C-N Stretch (Amide) | 1400 - 1200 |

| C-Cl Stretch | 800 - 600 |

The IR spectrum of this compound is expected to show strong absorption bands for the two carbonyl groups (amide and ketone). The amide C=O stretch typically appears at a lower wavenumber than the ketone C=O stretch. The C-N stretch of the tertiary amide and the C-Cl stretch would also be present in the fingerprint region of the spectrum.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for their quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. A reverse-phase (RP) HPLC method has been described for its analysis. nih.gov

One established method utilizes a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. nih.gov For applications where the eluent is directed to a mass spectrometer (LC-MS), the phosphoric acid is typically replaced with a volatile acid such as formic acid. nih.gov

Another documented HPLC method, used in conjunction with mass spectrometry, employs an Acquity BEH C18 column (1.7 µm, 2.1x150mm). uni.lu The mobile phase consists of a gradient of two solvents. The flow rate is maintained at 0.20 mL/min, and the retention time for the compound under these conditions is 8.382 minutes. uni.lu

Table 3: HPLC Method Parameters

| Parameter | Method 1 | Method 2 |

| Column | Newcrom R1 | Acquity BEH C18, 1.7µm, 2.1x150mm |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Gradient Elution |

| Flow Rate | Not specified | 0.20 mL/min |

| Retention Time | Not specified | 8.382 min |

Data for Method 1 sourced from SIELC Technologies. nih.gov Data for Method 2 sourced from MassBank record MSBNK-LCSB-LU096602. uni.lu

Spectroscopic and Advanced Analytical Characterization of 2 Chloro N,n Dimethyl 3 Oxobutanamide

Advanced Analytical Techniques

Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) represents a powerful analytical approach for the characterization and potential metabolite profiling of chemical compounds. This technique combines the high-resolution separation capabilities of UPLC with the high mass accuracy and sensitivity of TOF-MS, making it well-suited for analyzing complex mixtures and identifying unknown compounds.

In the context of 2-Chloro-N,N-dimethyl-3-oxobutanamide, UPLC-TOF-MS provides detailed information regarding its chromatographic behavior and mass spectrometric fragmentation. This data is foundational for developing quantitative methods and for future studies aimed at identifying its metabolites in various biological and environmental matrices.

Detailed research findings from the analysis of a standard for this compound have been recorded, providing specific parameters for its detection and characterization. The analysis was performed using a liquid chromatography-electrospray ionization-quadrupole-time-of-flight (LC-ESI-QFT) instrument in positive ion mode. massbank.eu The compound, with the formula C₆H₁₀ClNO₂ and an exact mass of 163.0400, was analyzed under specific chromatographic conditions. massbank.eu

The chromatographic separation was achieved on a C18 column, a common choice for reverse-phase chromatography. massbank.eu For mass spectrometry compatible applications, the mobile phase typically consists of solvents like acetonitrile (B52724) and water with an acid modifier such as formic acid to facilitate ionization. sielc.com The retention time for this compound under the specified conditions was recorded at 8.382 minutes. massbank.eu

The following table summarizes the instrumental parameters used for the UPLC-TOF-MS analysis of this compound:

| Parameter | Value |

| Compound Name | This compound |

| Formula | C₆H₁₀ClNO₂ |

| Exact Mass | 163.0400 |

| Instrument Type | LC-ESI-QFT (Q Exactive Orbitrap) |

| Ionization Mode | ESI Positive |

| Fragmentation Mode | HCD (Higher-energy C-trap dissociation) |

| Collision Energy | 30 |

| Resolution | 17500 |

| Column | Acquity BEH C18 1.7µm, 2.1x150mm |

| Flow Rate | 0.20 mL/min |

| Retention Time | 8.382 min |

| Data Source | MassBank Record: MSBNK-LCSB-LU096602 |

| This table is based on data from a public mass spectrometry database. massbank.eu |

This detailed analytical data serves as a crucial reference for the specific detection of this compound. While this information pertains to the parent compound, it is the first step in a comprehensive metabolite profiling study. Future research would involve analyzing samples from biological systems exposed to the compound and comparing the resulting chromatograms and mass spectra to the data of the parent compound to identify potential biotransformation products.

Computational Chemistry and Theoretical Investigations of 2 Chloro N,n Dimethyl 3 Oxobutanamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Conformational Analysis and Molecular Dynamics Simulations

There are no specific conformational analysis or molecular dynamics simulation studies for 2-Chloro-N,N-dimethyl-3-oxobutanamide found in the reviewed literature. Conformational analysis would be crucial for identifying the most stable three-dimensional structures of the molecule by exploring the potential energy surface as a function of its rotatable bonds. Molecular dynamics simulations could further provide information on the dynamic behavior of the compound over time, its flexibility, and its interactions with a solvent or other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, MS Fragmentation Pathways)

While experimental spectroscopic data exists, detailed computational predictions for all spectroscopic parameters are not fully available.

NMR Chemical Shifts: Computationally predicted ¹H and ¹³C NMR chemical shifts for this compound have not been identified in public databases or literature. Such predictions, typically performed using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework, would be a valuable tool for confirming the compound's structure and assigning experimental spectra.

Mass Spectrometry Fragmentation Pathways: An experimental tandem mass spectrum (MS2) for the protonated molecule [M+H]⁺ of this compound is available. cymitquimica.com The fragmentation was achieved using Collision-Induced Dissociation (CID) with a collision energy of 30 eV. cymitquimica.com A detailed computational study modeling the fragmentation pathways to explain the observed product ions has not been published. Such modeling would involve calculating the energies of potential fragment ions and the transition states connecting them to provide a theoretical basis for the observed spectrum.

The available experimental mass spectrometry data is presented below:

| Precursor Ion (m/z) | Collision Energy (CE) | Observed Fragment Ions (m/z) |

| 164.04729 ([M+H]⁺) | 30 eV | 128.0706, 100.0757, 86.0600, 72.0444, 58.0651 |

| Data sourced from MassBank, Record: MSBNK-LCSB-LU096602 cymitquimica.com |

Chemoinformatics and In Silico Property Prediction (e.g., Collision Cross Section)

Chemoinformatics tools and in silico models have been used to predict various physicochemical properties of this compound. These predictions are valuable for analytical and modeling purposes.

Physicochemical Properties: A number of basic molecular properties have been calculated and are available through various chemical databases.

| Property | Predicted Value | Source |

| Molecular Weight | 163.60 g/mol | epa.gov |

| Exact Mass | 163.0400063 Da | echemi.com |

| XLogP3 | 0.3 | uni.lu |

| Hydrogen Bond Acceptor Count | 2 | echemi.com |

| Rotatable Bond Count | 2 | echemi.com |

| Topological Polar Surface Area | 37.4 Ų | echemi.com |

Collision Cross Section (CCS): The collision cross section, a measure of an ion's size and shape in the gas phase, is a key parameter in ion mobility-mass spectrometry. Predicted CCS values for various adducts of this compound have been calculated using machine learning models. uni.lu These predictions are useful for the identification of the compound in complex samples.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 164.04729 | 131.3 |

| [M+Na]⁺ | 186.02923 | 138.7 |

| [M-H]⁻ | 162.03273 | 133.4 |

| [M+NH₄]⁺ | 181.07383 | 153.3 |

| [M+K]⁺ | 202.00317 | 138.7 |

| [M+H-H₂O]⁺ | 146.03727 | 127.6 |

| Data sourced from PubChem, CID: 93011 uni.lu |

Reaction Pathway Modeling and Transition State Analysis

No studies involving the computational modeling of reaction pathways or transition state analysis for this compound were found in the public domain. This type of investigation would be essential for understanding the mechanisms of its formation or degradation, involving the calculation of activation energies and the structures of transition states for proposed reaction steps.

Research Applications and Contextual Significance of 2 Chloro N,n Dimethyl 3 Oxobutanamide

Role as a Versatile Synthetic Intermediate in Organic Synthesis

2-Chloro-N,N-dimethyl-3-oxobutanamide, also known by synonyms such as N,N-Dimethyl-2-chloroacetoacetamide, serves as a valuable building block in organic synthesis. Its chemical structure, which includes a reactive chlorine atom alpha to a ketone, and an amide functional group, makes it a versatile intermediate for the construction of more complex molecular architectures.

The presence of the chlorine atom, a good leaving group, facilitates nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the alpha position. Furthermore, the ketone and amide moieties can be involved in various condensation and cyclization reactions, leading to the formation of diverse heterocyclic systems. For instance, 3-oxobutanamides are known to be key starting materials in the synthesis of heterocycles like pyridines, thiophenes, diazepines, and thiazoles. researchgate.netsciencepublishinggroup.com While specific literature detailing a broad range of reactions for this compound is not abundant in publicly accessible records, its structural similarity to other 3-oxobutanamides strongly suggests its utility in similar synthetic pathways.

The reactivity of related N-aryl 2-chloroacetamides has been shown to be extensive, with the chlorine atom being readily displaced by oxygen, nitrogen, and sulfur nucleophiles. sciencepublishinggroup.com These reactions can be followed by intramolecular cyclization to yield various heterocyclic compounds, including imidazoles, pyrroles, and thiazolidin-4-ones. sciencepublishinggroup.com This body of research on analogous compounds underscores the synthetic potential of this compound.

Precursor in the Synthesis of Complex Organic Molecules (e.g., Pharmacologically Relevant Scaffolds)

A significant application of this compound is its role as a precursor in the synthesis of molecules with potential pharmacological relevance. One documented example is its use in the preparation of anti-inflammatory 2-(3-pyridyl)thiazoles. nih.gov Thiazole (B1198619) rings are a common feature in many biologically active compounds and are considered a "pharmacophore," a molecular framework that is responsible for a drug's pharmacological activity. The synthesis of these thiazole derivatives from N,N-Dimethyl-2-chloroacetoacetamide highlights the compound's direct utility in medicinal chemistry research.

It is also noteworthy that the unchlorinated parent compound, N,N-dimethylacetoacetamide, is used as a reactant in the asymmetric hydrogenation of functionalized ketones, a key process in the synthesis of chiral molecules which are often sought after in the pharmaceutical industry. This suggests that chlorinated derivatives like this compound could also be explored in similar stereoselective transformations.

Involvement in the Development of Non-Pesticidal Agricultural Chemical Intermediates

This compound is listed as an intermediate for agricultural chemicals (non-pesticidal). nih.govechemi.com This suggests its use in the synthesis of compounds that are not intended to kill pests but rather to enhance crop growth or facilitate other agricultural processes.

While specific, publicly documented examples of non-pesticidal agricultural chemicals synthesized directly from this compound are scarce, the broader class of chloroacetamides includes known plant growth regulators. For instance, the related compound 2-Chloro-N-(3,4-dichlorophenethyl)acetamide (DCPTA) is a synthetic plant growth regulator that promotes cell division and elongation, leading to increased biomass and growth rates in various plant species. sielc.com This compound is used in plant tissue culture and breeding programs to improve crop yields and quality. sielc.com The structural similarity between DCPTA and this compound suggests that the latter could be a precursor for a similar class of plant growth regulators or other non-pesticidal agrochemicals.

It is important to distinguish this application from its role in pesticide synthesis. For example, the related compound, alpha-chloroacetoacetamide, is a key intermediate for the insecticide dicrotophos (B1670484). echemi.com This highlights the versatility of the chloroacetamide scaffold in the broader agrochemical industry, encompassing both pesticidal and non-pesticidal applications.

Identification in Natural Product Metabolomics Research (e.g., Marine Sponges)

Metabolomics studies of marine sponges have revealed a vast array of chemically diverse secondary metabolites, including alkaloids, terpenes, and polyketides, many of which exhibit potent biological activities. nih.govnih.govmdpi.comtandfonline.comfrontiersin.org These studies are crucial for drug discovery and understanding the chemical ecology of these organisms. tandfonline.comfrontiersin.org

However, based on a comprehensive review of publicly available scientific literature, there is no evidence to suggest that this compound has been identified as a natural product in marine sponges or any other natural source. The chemical profiles of marine sponges are rich in complex alkaloids and other unique structures, but a simple, halogenated butanamide derivative like the subject of this article has not been reported. nih.govnih.govmdpi.comtandfonline.comfrontiersin.org Therefore, at present, this compound is considered a synthetic compound with no known natural origin.

Future Research Directions and Emerging Opportunities

Exploration of Novel, Sustainable Synthetic Pathways (e.g., Green Chemistry Approaches)

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. researchgate.net Traditional syntheses of related chloroacetamides often involve reagents and solvents that are hazardous and produce significant waste. For instance, the synthesis of 2-chloro-N,N-dimethylnicotinamide, a structurally related compound, has historically used thionyl chloride, a process that creates an undesirable production environment and acidic wastewater. google.com Future research will focus on replacing such harsh methods with green chemistry alternatives.

Key areas for exploration include:

Biocatalysis: The use of enzymes, such as ketoreductases, could offer highly selective and efficient routes, reducing the need for toxic catalysts and solvents. researchgate.net

Solvent-Free and Aqueous Synthesis: Moving away from chlorinated hydrocarbon solvents towards water-based or solvent-free reaction conditions can dramatically reduce environmental impact. mdpi.comgoogle.com A patented method for a related compound highlights a process using water as a solvent, which simplifies the procedure and improves environmental friendliness. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves exploring catalytic cycles and one-pot reactions to minimize waste. mdpi.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Pathway | Potential Green Pathway |

|---|---|---|

| Chlorinating Agent | Harsh reagents (e.g., Thionyl Chloride, Chloroacetyl Chloride) google.comgoogle.com | Milder, catalytic chlorination or enzymatic halogenation |

| Solvent | Chlorinated hydrocarbons, Dimethylformamide (DMF) mdpi.comgoogle.com | Water, Supercritical CO2, or solvent-free conditions google.commdpi.com |

| Catalyst | Stoichiometric inorganic reagents | Recyclable metal catalysts or biocatalysts mdpi.com |

| Waste Profile | High E-Factor, significant acid waste researchgate.netgoogle.com | Low E-Factor, biodegradable or minimal waste |

Advanced Mechanistic Studies to Fully Elucidate Reaction Pathways

A thorough understanding of reaction mechanisms is critical for optimizing reaction conditions and controlling product formation. For 2-Chloro-N,N-dimethyl-3-oxobutanamide, the reactivity is dominated by the electrophilic carbon bearing the chlorine atom, making it susceptible to nucleophilic substitution. researchgate.netresearchgate.net

Future mechanistic studies should focus on:

Transition State Analysis: Identifying and characterizing the transition states of key reaction steps, such as the nucleophilic attack on the chlorinated carbon. This knowledge can lead to the design of catalysts that lower the activation energy of the desired pathway. rsc.org

Intermediate Trapping and Identification: Spectroscopic and analytical techniques can be employed to identify and characterize any transient intermediates, providing a clearer picture of the reaction sequence.

Kinetic Studies: Detailed kinetic analysis can reveal the rate-determining steps and the influence of various factors (temperature, concentration, catalyst) on the reaction rate, allowing for precise process control.

Design and Synthesis of Novel Analogues with Tuned Reactivity and Selectivity

The core structure of this compound serves as a versatile scaffold for creating a library of novel compounds. The high reactivity of the C-Cl bond allows for straightforward substitution by a wide range of nucleophiles, including those based on nitrogen, oxygen, or sulfur. researchgate.netresearchgate.net This facilitates the synthesis of diverse heterocyclic systems and other functionalized molecules. researchgate.net

Strategic modifications could include:

Varying the N-Substituents: Replacing the N,N-dimethyl groups with other alkyl or aryl moieties to modulate the compound's steric and electronic properties.

Modifying the Acetoacetyl Group: Altering the ketone portion of the molecule to influence its reactivity and potential for subsequent transformations.

Nucleophilic Substitution: Reacting the compound with various nucleophiles to create libraries of derivatives. For example, reacting N-aryl 2-chloroacetamides with amines or thiols is a common strategy to produce new chemical entities. researchgate.netnih.gov

Table 2: Potential Analogues and Synthetic Strategies

| Analogue Class | Synthetic Strategy | Potential Application |

|---|---|---|

| Thio-acetamides | Reaction with sulfur nucleophiles (e.g., thiourea, sodium hydrosulfide) researchgate.net | Precursors for thiazolidinone and thiophene (B33073) heterocycles researchgate.net |

| Amino-acetamides | Reaction with primary or secondary amines researchgate.netnih.gov | Building blocks for pharmaceuticals and biologically active molecules |

| Aryloxy-acetamides | Reaction with phenol (B47542) derivatives | Intermediates for herbicides and fine chemicals |

| Ester-linked Derivatives | Reaction with carboxylates | Synthesis of complex esters and polymer precursors researchgate.net |

Integration of Computational Design for Predictive Synthesis and Reactivity

Computational chemistry is a powerful tool for accelerating research by predicting molecular properties and reaction outcomes. digitellinc.com Its integration can guide experimental work, saving time and resources.

Future applications in the context of this compound include:

Predictive Modeling: Using machine learning algorithms trained on experimental data to predict reaction yields under various conditions (e.g., different catalysts, solvents, temperatures). digitellinc.com

Virtual Screening: Computationally screening virtual libraries of potential reactants to identify candidates that are most likely to lead to products with desired properties, a technique used in drug discovery to identify promising hits. nih.gov

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to calculate molecular properties such as bond energies, charge distributions, and reaction energy profiles. researchgate.net This can provide deep insights into reactivity and guide the design of novel analogues. researchgate.net

Table 3: Computational Tools and Their Applications

| Computational Tool | Application | Research Goal |

|---|---|---|

| Machine Learning | Yield Prediction, Reaction Condition Optimization digitellinc.com | Accelerate discovery of optimal synthetic protocols. |

| Molecular Docking | Virtual screening of derivatives against biological targets nih.gov | Identify analogues with potential therapeutic activity. |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity indices, and reaction pathways researchgate.net | Elucidate reaction mechanisms and predict molecular properties. |

Application in Automated Synthesis and High-Throughput Experimentation Pipelines

High-Throughput Experimentation (HTE) has revolutionized chemical research by enabling the parallel execution of thousands of experiments on a microscale. nih.govnih.gov This technology is perfectly suited for exploring the vast chemical space surrounding this compound.

Key opportunities include:

Rapid Reaction Optimization: HTE platforms can be used to rapidly screen a wide array of catalysts, bases, solvents, and temperature conditions to find the optimal parameters for any given transformation. nih.govbohrium.com Experiments can be conducted in 96-well plates with reaction volumes as low as 20-100 μL. nih.gov

Data Generation for Machine Learning: HTE is capable of generating the large, high-quality datasets required to train accurate predictive models for reaction outcomes. digitellinc.com This approach captures both successful and unsuccessful reactions, providing a more complete picture for statistical analysis. nih.gov

Discovery of Novel Reactivity: By systematically exploring a wide range of reaction partners and conditions, HTE can facilitate the discovery of new transformations and applications for the target compound. bohrium.com

Table 4: Example of an HTE Screen Design for Nucleophilic Substitution

| Variable | Conditions Screened | Number of Variations |

|---|---|---|

| Nucleophile | 12 different amines/thiols | 12 |

| Base | 4 different organic/inorganic bases | 4 |

| Solvent | 4 different polar/nonpolar solvents | 4 |

| Catalyst | 2 different phase-transfer catalysts + no catalyst | 3 |

| Total Experiments | | 576 |

Q & A

Q. Basic

How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

Advanced

Contradictions often arise from tautomerism, impurities, or unexpected stereochemistry. Strategies include:

- Cross-validation : Combine multiple techniques (e.g., 2D NMR like HSQC or COSY to resolve overlapping signals).

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values for proposed structures .

- X-ray crystallography : Resolve ambiguities in solid-state structures (e.g., confirming substituent positioning) .

What strategies are recommended for elucidating the reaction mechanisms involving this compound in nucleophilic substitution reactions?

Q. Advanced

- Kinetic isotope effects (KIE) : Replace H with D in reactive sites to study rate-determining steps.

- Intermediate trapping : Use quenching agents (e.g., TEMPO) to isolate transient species .

- Computational studies : Employ density functional theory (DFT) to model transition states and activation energies .

How should researchers design studies to assess the environmental persistence of this compound?

Q. Advanced

| Parameter | Experimental Design | Reference |

|---|---|---|

| Hydrolysis | Test stability at pH 4, 7, and 9; monitor degradation via HPLC at 25°C and 50°C | |

| Photolysis | Expose to UV light (λ = 254 nm) in aqueous solutions; measure half-life | |

| Biodegradation | Use OECD 301B test with activated sludge; track CO₂ evolution | |

| The U.S. EPA’s Endocrine Disruptor Screening Program provides guidelines for ecotoxicity assays . |

What are the primary chemical reactivity profiles of this compound under varying pH conditions?

Q. Basic

- Acidic conditions (pH < 4) : Hydrolysis of the chloro group to form 3-oxobutanamide derivatives.

- Neutral/basic conditions (pH 7–12) : Potential deprotonation of the amide nitrogen, leading to nucleophilic attack at the carbonyl or chloro-substituted carbon .

Stability studies should include kinetic profiling using UV-Vis or NMR to track degradation pathways.

How can computational chemistry be integrated with experimental data to predict the behavior of this compound in novel reactions?

Q. Advanced

- Molecular docking : Predict binding affinity with biological targets (e.g., enzymes in toxicity pathways) .

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Solvent effects : Use COSMO-RS simulations to model solvation dynamics and reaction feasibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.